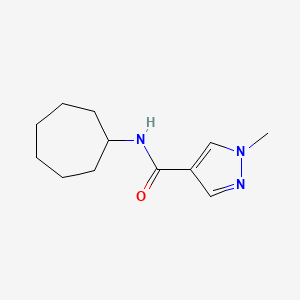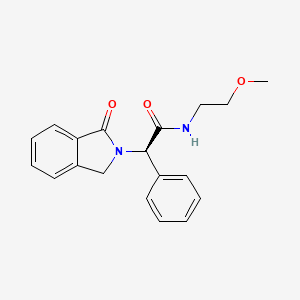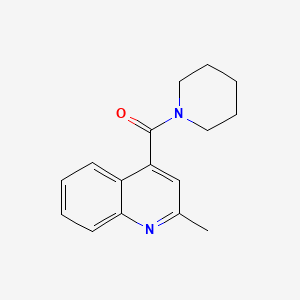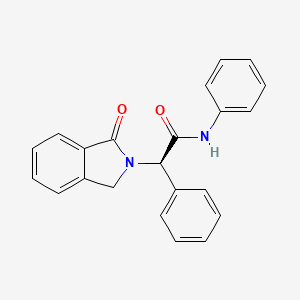![molecular formula C14H17ClN2O2 B7645132 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BAY 73-6691 or Riociguat. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves the stimulation of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that activates protein kinases, leading to vasodilation and smooth muscle relaxation. Riociguat also inhibits the degradation of cGMP by phosphodiesterase (PDE) enzymes, leading to increased cGMP levels and prolonged vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate sGC and increase cGMP levels. This leads to vasodilation, improved blood flow, and reduced vascular resistance. Riociguat has also been shown to improve exercise capacity, reduce symptoms of PAH and CTEPH, and improve overall quality of life in patients with these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide in lab experiments include its potency and selectivity for sGC stimulation. Riociguat has also been shown to have a good safety profile and tolerability. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide. One potential area of research is the use of Riociguat in the treatment of other cardiovascular diseases, such as heart failure and coronary artery disease. Another direction is the development of new sGC stimulators with improved potency and selectivity. Additionally, the use of Riociguat in combination with other drugs for the treatment of PAH and CTEPH is an area of ongoing research. Finally, the potential use of this compound in other therapeutic areas, such as cancer and neurodegenerative diseases, is an area of potential future investigation.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves the reaction of 2-amino-5-chlorobenzamide with 2-oxo-2-(piperidin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product as a white solid.
Applications De Recherche Scientifique
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide has been extensively studied for its therapeutic potential in various diseases. It has been found to be a potent stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of vascular tone and smooth muscle relaxation. Riociguat has been approved by the FDA for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).
Propriétés
IUPAC Name |
2-chloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-7-3-2-6-11(12)14(19)16-10-13(18)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSDCDUFBCLKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)

![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)




